2-Oxo-3-(thiophen-2-yl)propanoic Acid: Technical Profile & Applications
2-Oxo-3-(thiophen-2-yl)propanoic Acid: Technical Profile & Applications
Topic: 2-Oxo-3-(thiophen-2-yl)propanoic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxo-3-(thiophen-2-yl)propanoic acid (CAS 15504-41-3), also known as 3-(2-thienyl)pyruvic acid, is a critical heterocyclic
This guide details the physicochemical properties, synthetic pathways (chemical and biocatalytic), and handling protocols for this compound. Particular emphasis is placed on its tautomeric equilibrium and susceptibility to oxidative decarboxylation, which are pivotal for assay development and yield optimization.
Physicochemical Profile
The compound exists in a dynamic equilibrium between its keto and enol forms, a characteristic that influences its solubility and spectroscopic signature.
Table 1: Core Chemical Properties
| Property | Data | Source/Note |
| IUPAC Name | 2-Oxo-3-(thiophen-2-yl)propanoic acid | |
| Common Synonyms | 3-(2-Thienyl)pyruvic acid; | |
| CAS Number | 15504-41-3 | [1][2] |
| Molecular Formula | C | |
| Molecular Weight | 170.19 g/mol | |
| Physical State | Crystalline Solid (Hygroscopic) | [3] |
| Solubility | Soluble in Water (pH > 4), Ethanol, DMSO; Sparingly soluble in non-polar solvents. | |
| pKa (Predicted) | ~2.38 (Carboxylic acid), ~10 (Enol -OH) | [4] |
| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [4] |
| Stability | High Risk: Prone to spontaneous decarboxylation in solution, especially under oxidative conditions or high pH. |
Tautomerism & Reactivity
Like phenylpyruvic acid, 2-oxo-3-(thiophen-2-yl)propanoic acid undergoes keto-enol tautomerism. The enol form is stabilized by conjugation with the thiophene ring, though the keto form predominates in acidic aqueous solution.
Critical Consideration for NMR: In
Figure 1: Keto-enol tautomeric equilibrium. The position of equilibrium is solvent- and pH-dependent.
Synthetic Pathways[1]
Synthesis is achieved via two primary routes: the classical Erlenmeyer Azlactone method (chemical) and Transamination (biocatalytic).
Chemical Synthesis: Erlenmeyer Azlactone Route
This is the standard industrial route for generating
Protocol Overview:
-
Condensation: Thiophene-2-carboxaldehyde reacts with N-acetylglycine (hippuric acid derivative) in acetic anhydride/sodium acetate to form the azlactone.
-
Hydrolysis: The azlactone ring is opened and the acetyl group removed via acidic hydrolysis to yield the
-keto acid.
Figure 2: The Erlenmeyer Azlactone synthesis pathway for 2-oxo-3-(thiophen-2-yl)propanoic acid.
Detailed Protocol (Adapted from [5]):
-
Reagents: 0.1 mol Thiophene-2-carboxaldehyde, 0.1 mol N-acetylglycine, 0.3 mol Acetic Anhydride, 0.1 mol anhydrous Sodium Acetate.
-
Condensation: Reflux the mixture for 2 hours. The solution will darken. Cool to precipitate the crude azlactone (yellow/orange solid). Wash with cold ethanol.
-
Hydrolysis: Suspend the azlactone in 1M HCl (or 3M H
SO ) and reflux for 3-4 hours. Evolution of CO is not desired here (that indicates decarboxylation to the aldehyde); ensure temperature is controlled. -
Isolation: Extract the aqueous phase with ethyl acetate. Dry over MgSO
and concentrate. Recrystallize from benzene/petroleum ether or similar non-polar solvent.
Biocatalytic Synthesis: Enzymatic Transamination
For high-purity applications (e.g., preparation of chiral amino acids), the keto acid is often generated in situ or used as a substrate for D-Amino Acid Transaminases (DAAT) .
-
Enzyme: D-Amino Acid Transaminase (EC 2.6.1.21) or Branched-chain Aminotransferase.
-
Reaction: 2-Oxo-3-(thiophen-2-yl)propanoic acid + D-Glutamate
D-3-(2-Thienyl)alanine + -Ketoglutarate. -
Utility: This reaction is reversible. To drive synthesis of the amino acid, the
-ketoglutarate byproduct must be removed (e.g., via lactate dehydrogenase coupling).
Applications in Drug Development[2]
Precursor for Non-Natural Amino Acids
The primary utility of this keto acid is the production of D-3-(2-thienyl)alanine (D-Thi) .
-
Function: D-Thi is a bioisostere of D-Phenylalanine. The thiophene ring is electronically different (electron-rich) and slightly smaller than the benzene ring, altering receptor binding affinity.
-
Therapeutic Relevance: Used in Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Abarelix, Degarelix) to treat prostate cancer [6].
Enzyme Assays
The compound serves as a chromogenic substrate for:
-
Lactate Dehydrogenase (LDH) analogs: Some LDHs can reduce the ketone to a hydroxyl group (2-hydroxy-3-(thiophen-2-yl)propanoic acid), monitoring NADH consumption at 340 nm.
-
Transaminases: Used to screen for novel aminotransferases capable of accepting bulky/heterocyclic substrates.
Handling, Stability & Safety
Stability Warning: Oxidative Decarboxylation
-Keto acids are chemically fragile. In the presence of hydrogen peroxide or mild oxidants, they undergo oxidative decarboxylation to form the corresponding carboxylic acid (thiophene-2-acetic acid) or aldehyde.-
Reaction: R-CO-COOH + H
O R-COOH + CO + H O.
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidation.
-
Desiccation: Highly hygroscopic; keep tightly sealed.
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
ChemSrc. (2025).[3] Physical Properties of Thiophene-based Amino Acid Precursors. Retrieved from [Link]
-
Sosale, C. & Srimannarayana, M. (2009).[4] The Erlenmeyer synthesis with a thioazlactone. Arkivoc, (xii), 290-295.[4] Retrieved from [Link]
